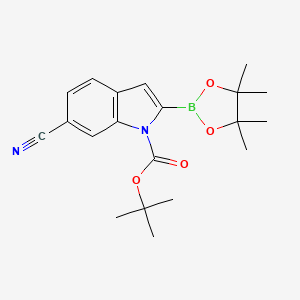![molecular formula C8H10N2O B13139848 5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)
5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methoxy group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the desired pyrrolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of oncology and neurology.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar structural features but different substitution patterns.
Indole Derivatives: Compounds containing an indole ring system, which is structurally related to pyrrolopyridines and exhibits similar biological activities.
Pyrrolo[3,4-c]pyridine: A related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
Uniqueness
5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its potential as a bioactive molecule and provide opportunities for further functionalization and derivatization.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H10N2O/c1-11-8-3-2-6-7(10-8)4-5-9-6/h2-3,9H,4-5H2,1H3 |
InChI Key |
ZQMOPOFMTYLZSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


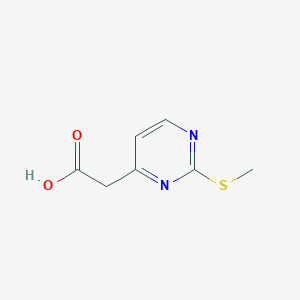
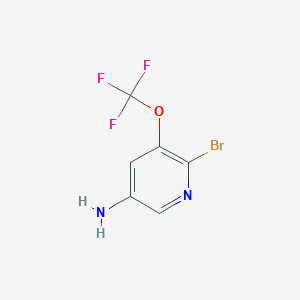
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
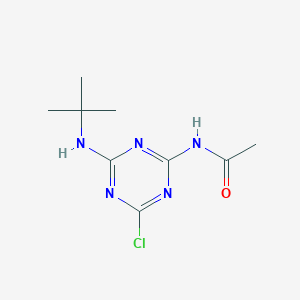

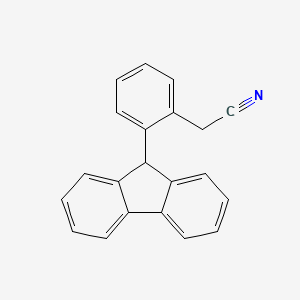
![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)

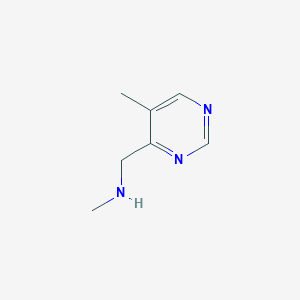
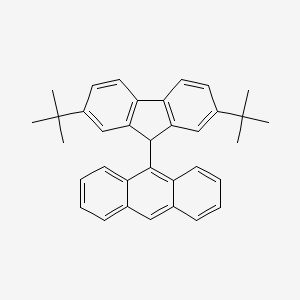

![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)

